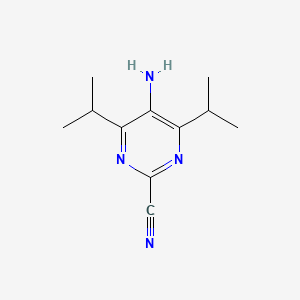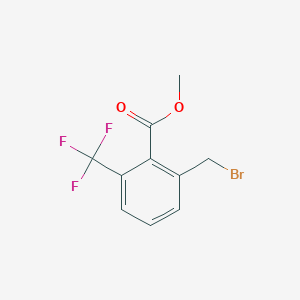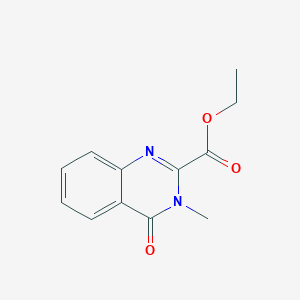
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is a heterocyclic compound that contains a naphthyridine core with chloro and difluoromethoxy substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction of a suitable naphthyridine precursor with chloro and difluoromethoxy reagents under controlled conditions . The reaction conditions often include the use of polar aprotic solvents and bases to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction setups can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as recrystallization and chromatography, are essential to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dechlorinated products.
Substitution Reactions: The difluoromethoxy group can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium methoxide, hydrazine hydrate, and various amines. Reaction conditions often involve the use of polar solvents such as dimethyl sulfoxide (DMSO) and bases like potassium carbonate to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the type of nucleophile and reaction conditions used. For example, nucleophilic substitution with amines can yield aminated naphthyridine derivatives, while oxidation reactions can produce naphthyridine oxides .
Wissenschaftliche Forschungsanwendungen
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups can enhance the compound’s binding affinity to enzymes and receptors, modulating their activity . The compound may act by inhibiting key enzymes involved in cellular processes or by binding to DNA and interfering with replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Chloro-3-dibenzofuranol: Similar in structure but with a dibenzofuran core.
8-Chlorotheophylline: A stimulant drug with a xanthine core.
Pyrimido[1,2-a]benzimidazoles: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
8-Chloro-3-(difluoromethoxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can enhance its interaction with biological targets and its potential as a versatile scaffold in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H5ClF2N2O |
|---|---|
Molekulargewicht |
230.60 g/mol |
IUPAC-Name |
8-chloro-3-(difluoromethoxy)-1,5-naphthyridine |
InChI |
InChI=1S/C9H5ClF2N2O/c10-6-1-2-13-7-3-5(15-9(11)12)4-14-8(6)7/h1-4,9H |
InChI-Schlüssel |
QLRHIQQNDISWKM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C=C(C=NC2=C1Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-pyridinyl)ethyl]-4-Piperidinone](/img/structure/B13982138.png)


![2-[[2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-N-(3-methyl-4-oxo-5H-2,3-benzodiazepin-5-yl)propanamide](/img/structure/B13982150.png)










